Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-
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Overview
Description
Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a nicotinamide moiety linked to a 5-methoxy-3-indolylpropyl group, making it a unique structure with potential biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- typically involves the coupling of nicotinamide with a 5-methoxy-3-indolylpropyl precursor. One common method involves the use of acylation reactions where the nicotinamide is reacted with an appropriate indole derivative under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and purification systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or nicotinamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular signaling and biological responses . The nicotinamide component may contribute to the compound’s effects on cellular metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Nicotinamide: A vitamin B3 derivative with similar nicotinamide moiety.
5-Methoxyindole: A compound with a similar methoxy-substituted indole structure
Uniqueness
Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is unique due to its combined structure of nicotinamide and 5-methoxy-3-indolylpropyl, which may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
72612-09-0 |
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Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[3-(5-methoxy-1H-indol-3-yl)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-23-15-6-7-17-16(10-15)13(12-21-17)4-3-9-20-18(22)14-5-2-8-19-11-14/h2,5-8,10-12,21H,3-4,9H2,1H3,(H,20,22) |
InChI Key |
UPAYLPSFKINTKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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